

# MBM-55S: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: MBM-55S

Cat. No.: B12425270

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## Abstract

**MBM-55S**, also known as MBM-55, has emerged as a highly potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of mitotic events. Its discovery through structure-based drug design has positioned it as a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key biological activities of **MBM-55S**, intended for professionals in the fields of chemical biology and drug development.

## Discovery and Rationale

**MBM-55S** was identified through a structure-based design approach targeting the ATP-binding pocket of the Nek2 kinase. The foundational research, published by Xi et al. in the European Journal of Medicinal Chemistry in 2017, detailed the development of a series of compounds based on an imidazo[1,2-a]pyridine scaffold. This scaffold was selected for its favorable properties in kinase inhibition. Through iterative rounds of synthesis and biological evaluation, **MBM-55S** was optimized for potency and selectivity against Nek2.

The primary rationale for targeting Nek2 stems from its critical role in centrosome separation and spindle assembly during mitosis. Overexpression of Nek2 is frequently observed in various human cancers and is often correlated with aneuploidy and poor prognosis. By inhibiting Nek2,

**MBM-55S** disrupts these essential mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells, thereby highlighting its therapeutic potential.

## Physicochemical Properties and Identification

Property	Value
IUPAC Name	4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide
CAS Number	2083622-09-5
Molecular Formula	C <sub>28</sub> H <sub>27</sub> FN <sub>6</sub> O <sub>2</sub>
Molecular Weight	498.55 g/mol

## Biological Activity and Quantitative Data

**MBM-55S** is a highly potent inhibitor of Nek2 kinase with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) in the low nanomolar range. Its efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

### Kinase Inhibition Profile

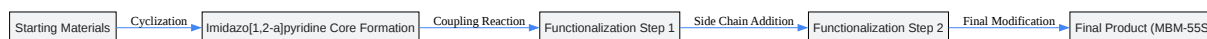
Kinase	IC <sub>50</sub> (nM)
Nek2	1.0
RSK1	5.4
DYRK1a	6.5

Note: **MBM-55S** exhibits over 20-fold selectivity for Nek2 against a panel of other kinases, with the noted exceptions.

## Synthesis Pathway

The synthesis of **MBM-55S** is a multi-step process centered around the construction of the core imidazo[1,2-a]pyridine scaffold, followed by subsequent functionalization. While the primary

literature provides the foundational methodology, the following represents a generalized pathway based on established synthetic routes for similar compounds.



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Caption: Generalized synthesis workflow for **MBM-55S**.

## Experimental Protocols

Due to the proprietary nature of specific synthetic details within the primary literature, a generalized protocol for the key synthetic transformations is provided below. Researchers should refer to the original publication by Xi et al. (2017) for precise experimental conditions.

### General Procedure for the Synthesis of the Imidazo[1,2-a]pyridine Core:

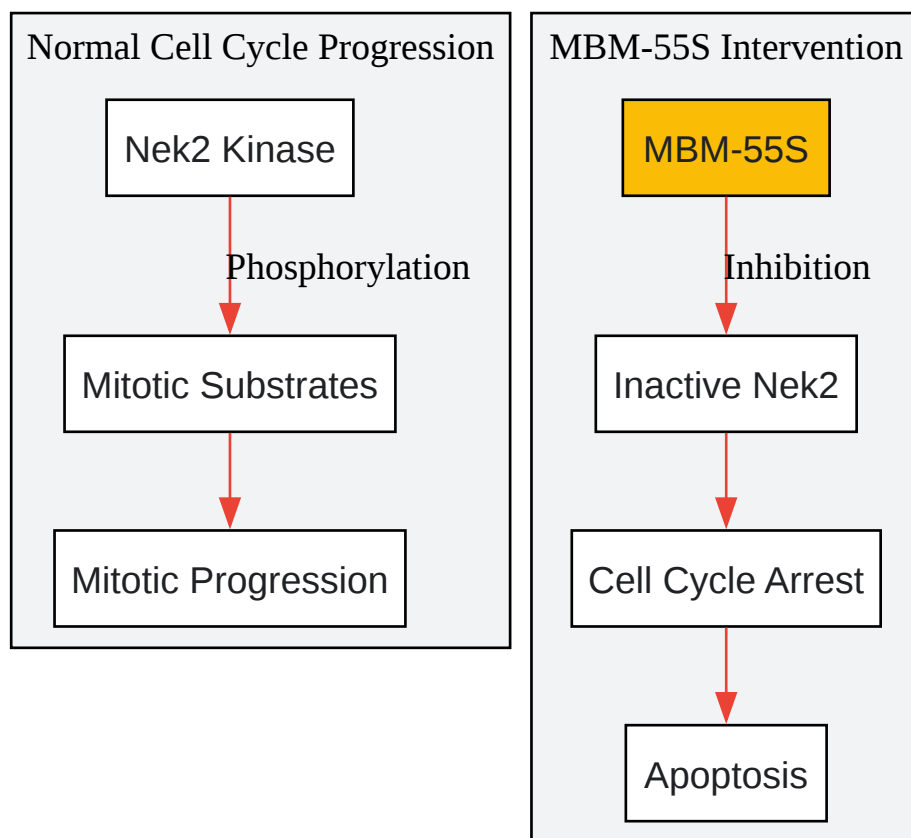
A mixture of a substituted 2-aminopyridine and an  $\alpha$ -haloketone in a suitable solvent (e.g., ethanol, DMF) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the crude imidazo[1,2-a]pyridine derivative. Further purification can be achieved by recrystallization or column chromatography.

### General Procedure for Suzuki Coupling:

To a solution of the halogenated imidazo[1,2-a]pyridine intermediate in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), the corresponding boronic acid or ester, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf)), and a base (e.g., Na<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, or Cs<sub>2</sub>CO<sub>3</sub>) are added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography to yield the coupled product.

## Mechanism of Action and Signaling Pathway

**MBM-55S** exerts its biological effects through the direct inhibition of Nek2 kinase activity. This inhibition disrupts the phosphorylation of downstream substrates crucial for the G2/M transition and proper mitotic progression. The subsequent cellular response involves the activation of cell cycle checkpoints and ultimately leads to programmed cell death (apoptosis).



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